molecular formula C20H14N6OS2 B254635 N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide

N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide

Cat. No. B254635
M. Wt: 418.5 g/mol
InChI Key: IQEYGSJBVIIBFY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide is a novel compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is a thiazole derivative that contains a triazinoindole moiety, making it a unique and promising compound for research purposes.

Mechanism of Action

The mechanism of action of N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis in cancer cells. This compound has also been shown to inhibit the growth of cancer cells by disrupting their cell cycle progression.
Biochemical and Physiological Effects:
N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide has been shown to exhibit significant biochemical and physiological effects. This compound has been shown to induce cell death in cancer cells, inhibit their growth, and disrupt their cell cycle progression. Additionally, N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide has been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

Advantages and Limitations for Lab Experiments

One of the major advantages of using N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide in lab experiments is its ease of synthesis. This compound can be synthesized relatively easily in a laboratory setting, making it a convenient and cost-effective compound for research purposes. However, one of the limitations of using N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide is its limited solubility in water, which can make it difficult to work with in certain experiments.

Future Directions

There are several future directions for research involving N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide. One potential direction is the development of new anticancer agents based on the structure of this compound. Additionally, further research is needed to fully understand the mechanism of action of N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide and its potential applications in the treatment of cancer and other diseases. Finally, further research is needed to optimize the synthesis method for this compound to improve its solubility and ease of use in lab experiments.

Synthesis Methods

The synthesis of N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide involves the condensation of 2-aminothiazole with 5H-[1,2,4]triazino[5,6-b]indole-3-carbaldehyde in the presence of a suitable catalyst. The resulting intermediate is then reacted with 4-chlorobenzoyl chloride to yield the final product. The synthesis method is relatively simple and can be carried out in a laboratory setting with ease.

Scientific Research Applications

N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide has potential applications in various scientific research fields, including medicinal chemistry, pharmacology, and biochemistry. This compound has been shown to exhibit significant anticancer activity against various cancer cell lines, making it a promising candidate for cancer treatment. Additionally, N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide has been shown to possess antifungal and antibacterial properties, making it a potential candidate for the development of new antimicrobial agents.

properties

Product Name

N-(1,3-thiazol-2-yl)-4-[(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanyl)methyl]benzamide

Molecular Formula

C20H14N6OS2

Molecular Weight

418.5 g/mol

IUPAC Name

N-(1,3-thiazol-2-yl)-4-(5H-[1,2,4]triazino[5,6-b]indol-3-ylsulfanylmethyl)benzamide

InChI

InChI=1S/C20H14N6OS2/c27-18(24-19-21-9-10-28-19)13-7-5-12(6-8-13)11-29-20-23-17-16(25-26-20)14-3-1-2-4-15(14)22-17/h1-10H,11H2,(H,21,24,27)(H,22,23,26)

InChI Key

IQEYGSJBVIIBFY-UHFFFAOYSA-N

SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC4=CC=C(C=C4)C(=O)NC5=NC=CS5

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)N=C(N=N3)SCC4=CC=C(C=C4)C(=O)NC5=NC=CS5

Origin of Product

United States

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